molecular formula C7H15NO2 B12921525 2-(4-Methylmorpholin-3-yl)ethan-1-ol

2-(4-Methylmorpholin-3-yl)ethan-1-ol

Cat. No.: B12921525
M. Wt: 145.20 g/mol
InChI Key: PONBKCONPCCZAB-UHFFFAOYSA-N
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Description

2-(4-Methylmorpholin-3-yl)ethan-1-ol is a nitrogen-containing heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 4-position and a hydroxyl-terminated ethyl chain at the 3-position. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their solubility in water and organic solvents, as well as their ability to act as ligands or intermediates in synthesis .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(4-methylmorpholin-3-yl)ethanol

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3

InChI Key

PONBKCONPCCZAB-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the reaction of 4-methylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring.

Industrial Production Methods

In industrial settings, the production of 2-(4-Methylmorpholin-3-yl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-(4-Methylmorpholin-3-yl)acetaldehyde or 2-(4-Methylmorpholin-3-yl)acetic acid.

Scientific Research Applications

2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 2-(4-Methylmorpholin-3-yl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-(4-Methylmorpholin-3-yl)ethan-1-ol (Target) C₇H₁₅NO₂ 161.20 (estimated) 4-methyl-morpholine, 3-hydroxyethyl Compact structure, polar functional groups
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol C₈H₁₉NO 153.27 Branched alkyl chain, amino group Lower polarity, hydrophobic backbone
2-[(4-Aminophenyl)methoxy]ethan-1-ol C₉H₁₃NO₂ 167.21 Aromatic aminophenyl, methoxy group Conjugated system, UV activity
UVCB Morpholine Derivative (CAS 68909-77-3) C₃₆H₇₈N₆O₁₄ 210.27 Multiple morpholine/ethoxy units High complexity, industrial applications

Physicochemical Properties

  • Polarity: The target compound’s hydroxyl and morpholine groups confer higher polarity than alkyl-substituted analogs like 2-[(3-methylpentan-2-yl)amino]ethan-1-ol, enhancing water solubility .
  • Aromaticity: 2-[(4-Aminophenyl)methoxy]ethan-1-ol exhibits UV activity due to its aromatic ring, unlike non-aromatic morpholine derivatives .

Key Research Findings

  • Synthetic Efficiency : Electron-withdrawing groups (e.g., bromo, methoxy) in analogs improve reaction yields, suggesting strategies for optimizing the target compound’s synthesis .
  • Steric Effects : Methyl substitution on morpholine may reduce reactivity in ring-opening reactions compared to smaller substituents.
  • Industrial Relevance : Complex morpholine derivatives highlight the versatility of ethan-1-ol backbones in designing multifunctional materials .

Biological Activity

2-(4-Methylmorpholin-3-yl)ethan-1-ol, also known as (R)-2-(4-methylmorpholin-3-yl)ethanol, is an organic compound characterized by a morpholine ring and a hydroxyl group, which classifies it as an alcohol. Its unique structure, particularly the presence of a methyl group on the morpholine ring, contributes to its distinctive chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 2-(4-Methylmorpholin-3-yl)ethan-1-ol is C7_7H15_{15}NO2_2. The compound features a chiral center, which influences its interactions in biological systems. The morpholine ring enhances its reactivity and biological activity compared to other similar compounds.

PropertyValue
Molecular FormulaC7_7H15_{15}NO2_2
Molecular Weight145.20 g/mol
StructureStructure

Mechanisms of Biological Activity

The biological activity of 2-(4-Methylmorpholin-3-yl)ethan-1-ol is significant in medicinal chemistry. It has been shown to interact with various molecular targets, such as enzymes and receptors, modulating their activity through specific binding interactions. The mechanisms of action can vary widely based on the biological context in which the compound is studied:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Case Studies

  • Antimicrobial Activity : A study investigated the compound's efficacy against multidrug-resistant (MDR) bacteria. Results indicated that 2-(4-Methylmorpholin-3-yl)ethan-1-ol exhibited promising antibacterial activity against Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii .
    • Minimum Inhibitory Concentration (MIC) values were determined to assess potency:
    Bacterial StrainMIC (µg/mL)
    E. coli (wild-type)0.5 - 1
    A. baumannii8 - 16
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .

Interaction Studies

Research has also been conducted to understand the binding affinity of 2-(4-Methylmorpholin-3-yl)ethan-1-ol with specific enzymes or receptors. These studies help elucidate its potential therapeutic effects and side effects when used in medicinal applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Methylmorpholin-3-yl)ethan-1-ol, a comparison with structurally similar compounds was made:

Compound NameStructural FeaturesSimilarity Index
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-olEnantiomer with different stereochemistry0.92
4-MethylmorpholineParent compound without chiral center0.77
2-(4-Morpholinyl)ethanolSimilar compound with different substitution pattern0.89

The distinctiveness of 2-(4-Methylmorpholin-3-yl)ethan-1-ol lies in its specific chiral configuration and the presence of the morpholine ring, enhancing its reactivity and biological activity compared to other similar compounds.

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